molecular formula C20H15NO2 B5571344 2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5571344
M. Wt: 301.3 g/mol
InChI Key: GGLVTLJDBMEKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives involves various chemical reactions, aiming to introduce specific functional groups that enhance its biological activity or physical properties. For instance, one approach to synthesize derivatives of this compound involves the use of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors, highlighting the versatility of the isoquinoline-1,3-dione scaffold in medicinal chemistry (Tsou et al., 2009). Furthermore, methods utilizing visible light-promoted synthesis via a tandem radical cyclization and sulfonylation reaction have been explored, indicating modern synthetic approaches that offer efficient pathways to these compounds (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been characterized using various spectroscopic and crystallographic techniques, providing insights into its electronic and spatial configuration. The crystal structure analysis reveals information about the planarity of the core isoquinoline-1,3-dione ring and its substitution patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Celik et al., 2015).

Scientific Research Applications

Red Thermally Activated Delayed Fluorescent Emitters

2-(2,4-Dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, as a benzoisoquinoline-1,3-dione acceptor, has been used in thermally activated delayed fluorescent (TADF) emitters. This compound, when combined with a dimethylacridine donor, can produce red TADF emitters with a high quantum efficiency of 11.2% in red TADF devices (Yun & Lee, 2017).

Antitumor Activity

A computer-assisted evaluation revealed that 1H-benzo[de]isoquinoline-1,3(2H)dione derivatives exhibit antitumor activity against various leukemias. The nature of the imide side-chain and the substituent on the aromatic portion are crucial for anticancer activity (Paull, Nasr, & Narayanan, 1984).

Antiviral Properties

Certain benzo[de]isoquinoline-1,3-diones demonstrate inhibitory action against herpes simplex and vaccinia viruses in chick embryo cell cultures. These compounds, including 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione, do not affect Influenza and Sindbis virus replication (GARCIA-GANCEDO et al., 1979).

Organic Light-Emitting Device Applications

Benzo[de]isoquinoline-1,3-dione derivatives, when designed with specific molecular structures, can emit red fluorescence and are promising materials for organic light-emitting diode (OLED) applications. These compounds show improved chromaticity and suppressed intermolecular interactions in OLEDs (Luo et al., 2015).

Sensor Applications

New derivatives of 1,8-naphthalimide, including 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been developed for detecting metal ions and changes in pH. The position of the N,N-dimethylaminoethylamine receptor is significant for metal ion sensor ability (Staneva, Angelova, & Grabchev, 2020).

Mechanism of Action

The mechanism of action of isoquinoline derivatives can vary widely and depends on their specific chemical structure and the biological system in which they are active .

Safety and Hazards

Like all chemicals, handling isoquinoline derivatives should be done with appropriate safety measures. They could be harmful if ingested, inhaled, or come into contact with skin .

Future Directions

The development of new synthetic methods and the exploration of the biological activity of isoquinoline derivatives are active areas of research .

properties

IUPAC Name

2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-12-9-10-17(13(2)11-12)21-19(22)15-7-3-5-14-6-4-8-16(18(14)15)20(21)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLVTLJDBMEKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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